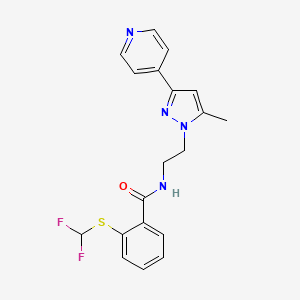

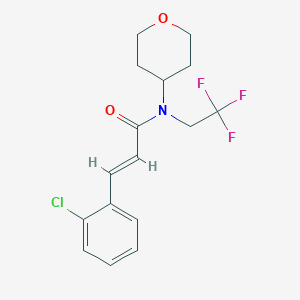

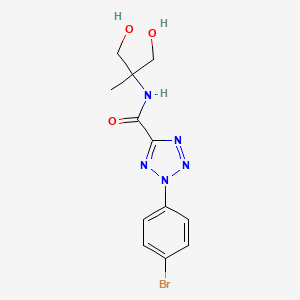

(3S,4R)-3-fluoro-1,4-bipiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-3-fluoro-1,4-bipiperidine is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a piperidine derivative, which is a class of organic compounds that have been extensively studied for their pharmacological properties. The unique fluorine substitution on the piperidine ring of this compound has been shown to have significant effects on its biological activity, making it a promising candidate for drug development.

Scientific Research Applications

Enantiomeric Analysis and Structural Studies

- The enantiomeric purity of closely related compounds, such as (3S,4R)‐4‐(4‐fluorophenyl)‐3‐hydroxymethyl‐1‐methylpiperidine, can be evaluated using 19F NMR spectroscopy, highlighting the utility of fluorinated compounds in stereochemical analysis (Navratilova, 2001).

- Vibrational circular dichroism (VCD) spectroscopy has been applied to study the solution structures of intermediates in the synthesis of pharmaceuticals, demonstrating the sensitivity of VCD spectra to geometrical changes in fluorinated bipiperidines (Urbanová et al., 2002).

Synthesis and Chemical Modification

- The synthesis of new chiral bicyclic 3-hydroxypiperidines from β-amino alcohols shows the versatility of fluorinated bipiperidines in synthesizing complex molecular architectures with high diastereoselectivity (Wilken et al., 1997).

- Radiolabelling studies of 1,4-disubstituted 3-[(18)F]fluoropiperidines for positron emission tomography (PET) imaging applications emphasize the significance of fluorinated bipiperidines in developing novel diagnostic tools (Koudih et al., 2012).

Enzymatic Resolution and Drug Synthesis

- The enzymatic resolution of an intermediate of (-)-Paroxetine using cyclic anhydrides as acylating agents illustrates the role of fluorinated bipiperidines in the chemoenzymatic synthesis of pharmaceuticals, enabling the production of optically pure forms of drug intermediates (de Gonzalo et al., 2003).

Physicochemical Property Modulation

- The synthesis and study of 3-amino- and 3-amidofluoropiperidines, including the analysis of their physicochemical properties, reveal how fluorination affects the pKa and lipophilicity of piperidines, important for the design of pharmaceutical agents (Orliac et al., 2014).

properties

IUPAC Name |

(3S,4R)-3-fluoro-4-piperidin-1-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13/h9-10,12H,1-8H2/t9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNYOPTVJSKOPB-VHSXEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNCC2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)[C@@H]2CCNC[C@@H]2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

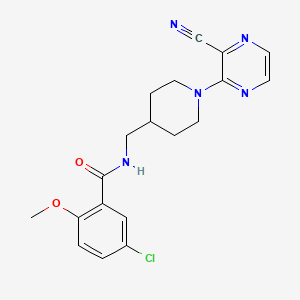

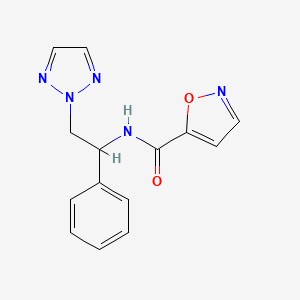

![2-(4-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2611478.png)

![3-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2611482.png)

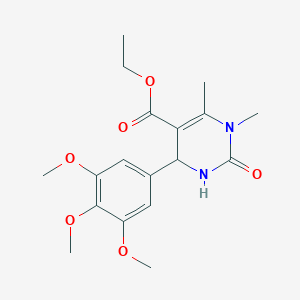

![Methyl 2-[8-(furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2611490.png)

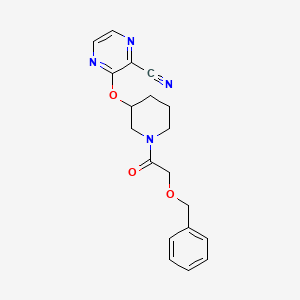

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2611497.png)